REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][C:13]([NH2:15])=O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+].[H-]>C1COCC1.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][CH2:13][NH2:15])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
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11.09 g
|
Type
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reactant
|
Smiles
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COC=1C=C(C=CC1OC)CCC(=O)N
|
Name
|
|
Quantity
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400 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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cooled
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Type
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ADDITION
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Details
|
Upon completion of the addition
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Type
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TEMPERATURE
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Details
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at reflux for 2 h
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Duration
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2 h
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Type
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FILTRATION
|
Details
|
The suspension was then filtered
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Type
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CUSTOM
|
Details
|
the residue after evaporation
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Type
|
CUSTOM
|
Details
|
was partitioned between H2O (40 ml) and CH2Cl2 (100 ml)
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Type
|
WASH
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Details
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The organic layer was washed with saturated aqueous NaHCO3 and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 35.84 mmol | |
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |